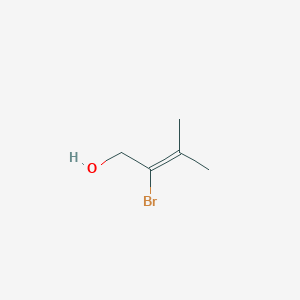
2-Bromo-3-methylbut-2-en-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-Bromo-3-methylbut-2-en-1-ol” is a chemical compound with the molecular formula C5H9BrO . It has an average mass of 165.028 Da and a monoisotopic mass of 163.983673 Da .
Molecular Structure Analysis
The molecule contains a total of 15 bonds. There are 6 non-H bonds, 1 multiple bond, 1 rotatable bond, 1 double bond, 1 hydroxyl group, and 1 primary alcohol .Chemical Reactions Analysis
The reaction between “2-methylbut-3-en-2-ol” and hydrogen bromide shows a competition between the double bond’s stability and the carbocation’s stability . The immediate carbocation formed is tertiary, but the stability of the double bond should also be taken into account .Physical And Chemical Properties Analysis
“this compound” is a liquid at room temperature . It has a fruity odor and is reasonably soluble in water and miscible with most common organic solvents .科学的研究の応用
Carbonyl Allylation
Research has demonstrated the utility of 2-Bromo-3-methylbut-2-en-1-ol in carbonyl allylation. It is effective in α-regioselective addition to aldehydes when used with SnBr2 in a dichloromethane-water biphasic system, leading to the production of 1-substituted pent-3-en-1-ols and 1-substituted 2-methylbut-3-en-1-ols (Masuyama, Kishida, & Kurusu, 1995). This method provides regio- and diastereoselective carbonyl allylations of 1-halobut-2-enes with tin(II) halides (Ito, Kishida, Kurusu, & Masuyama, 2000).
Bromination Reactions
This compound plays a significant role in bromination reactions. For instance, its interaction with N-bromosuccinimide under light irradiation leads to various brominated products, demonstrating its versatility in photochemical bromination (Ishii, Ishige, Matsushima, Tohojoh, Ishikawa, & Kawanabe, 1985).
Synthesis of Bioactive Compounds
It has been used in the synthesis of bioactive compounds, such as mevalonic acid, highlighting its importance in creating medically significant molecules (Cornforth, Ross, & Wakselman, 1975).
Heck Reactions
The compound is also valuable in Heck reactions, particularly when catalyzed by tetraphosphine-palladium complexes. This application is crucial for the synthesis of β-arylated carbonyl compounds and enol derivatives (Berthiol, Doucet, & Santelli, 2006).
Synthesis of Enynes
In addition, it has been used effectively in the synthesis of enynes, a class of organic compounds with wide applications, through tetraphosphine–palladium-catalyzed reactions (Feuerstein, Chahen, Doucet, & Santelli, 2006).
New Synthesis Processes
New processes have been developed using this compound for the preparation of 3-methyl-2-butene-1-ol, an important industrial chemical (Baoqian, 2015).
作用機序
The brominated derivative, 2-Bromo-3-methylbut-2-en-1-ol, could potentially undergo various organic reactions due to the presence of the bromine atom and the double bond. For example, it could participate in elimination reactions to form alkenes, or in substitution reactions where the bromine atom is replaced by other groups .
Please consult with a chemical expert or conduct further research for more specific and detailed information. If you’re conducting an experiment, please make sure to follow all safety guidelines and protocols. The compound has a warning signal with hazard statements including H227, H302, H312, H315, H319, H335 . These indicate that the compound is combustible, harmful if swallowed or in contact with skin, causes skin and eye irritation, and may cause respiratory irritation .
Safety and Hazards
特性
IUPAC Name |
2-bromo-3-methylbut-2-en-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9BrO/c1-4(2)5(6)3-7/h7H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGCRAWYWIQETDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C(CO)Br)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9BrO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-butyl-3-((2,5-dimethylbenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B2686926.png)
![N-[4-(dimethylamino)benzyl]-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide](/img/structure/B2686927.png)
![5-(4-Fluorophenyl)-N-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]-2-methylpyrazole-3-carboxamide](/img/structure/B2686929.png)
![1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2-(1H-indol-1-yl)ethanone](/img/structure/B2686931.png)

![[2-(6-Bromoimidazo[1,2-a]pyridin-2-yl)ethyl]amine hydrochloride](/img/structure/B2686934.png)
![3-(4-chlorophenyl)-5-(3-methoxybenzyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2686937.png)
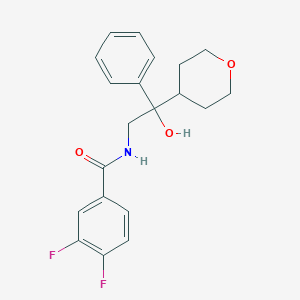
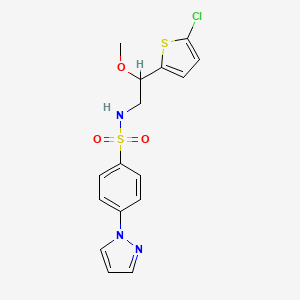
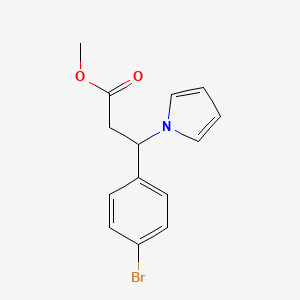
![N-(2,4-difluorophenyl)-2-[4-(3-phenyl-2-propenyl)piperazino]acetamide](/img/structure/B2686945.png)
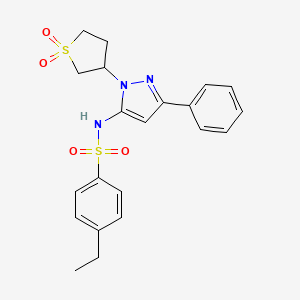
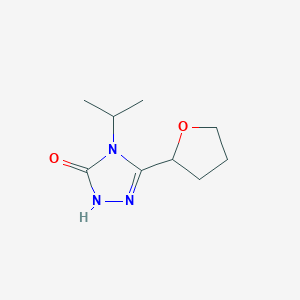
![N-(1-cyanocycloheptyl)-2-{6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-5-yl}acetamide](/img/structure/B2686948.png)